molecular formula C10H16ClNO B2360521 3-Butoxyaniline hydrochloride CAS No. 70743-76-9

3-Butoxyaniline hydrochloride

Cat. No. B2360521
CAS RN: 70743-76-9
M. Wt: 201.69
InChI Key: HOQFMILTYTWOSF-UHFFFAOYSA-N
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Description

3-Butoxyaniline hydrochloride is a chemical compound with the formula C10H16ClNO and a molecular weight of 201.69 g/mol . It is typically used for research and development purposes .


Molecular Structure Analysis

The molecular structure of a compound like 3-Butoxyaniline hydrochloride can be analyzed using various methods, including thermodynamics, statistical mechanics, and quantum mechanics . These methods allow scientists to calculate the structures and properties of chemical systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like 3-Butoxyaniline hydrochloride can be analyzed using various methods. These properties include color, density, hardness, melting and boiling points, and the ability of the substance to undergo specific chemical changes . The control of physicochemical properties is directly related to the notion of “compound quality” and can provide a framework to help mitigate later failure .

Scientific Research Applications

Magnetic Nanoparticle-Based Drug Delivery

The use of magnetic nanoparticles (MNPs) prepared with polymers like poly[aniline-co-N-(1-one-butyric acid) aniline] coated on Fe(3)O(4) cores enhances the therapeutic capacity and thermal stability of drugs like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a brain tumor treatment compound. These nanoparticles exhibit superparamagnetic properties and can be concentrated at targeted sites in vitro and in vivo using external magnets, potentially reducing chemotherapy side effects (Hua et al., 2011).

Dye Decolorization in Environmental Applications

3-Hydroxyanthranilic acid, a fungal metabolite, is used as a redox mediator in Fenton oxidative processes (Fe2+/H2O2, Fe3+/H2O2) for dye degradation. This process enhances the generation of reactive oxygen species, improving the efficiency of dye decolorization. The addition of 3-Hydroxyanthranilic acid also reduces the apparent activation energy in these reactions, making it a pro-oxidant in environmental cleanup applications (Santana et al., 2019).

Photochromic Properties in Nontoxic Solvents

3-Deoxyanthocyanidin pigments, like luteolinidin, exhibit photochromic properties in weakly acidic water and organic solvents. They can be used in foods, cosmetics, and household goods, repeatedly inducing coloration through ultraviolet irradiation and decoloration under light-shielded conditions. This property is valuable for applications requiring reversible color changes (Yagishita et al., 2016).

Conductivity of Polyaniline

Polyaniline, synthesized by oxidizing aniline hydrochloride with ammonium peroxydisulfate, demonstrates high electrical conductivity. This conductivity is influenced by factors like reaction temperature and acidity of the polymerization medium. Polyaniline's properties make it useful in applications where defined electrical properties are crucial (Stejskal & Gilbert, 2002).

Crystal Engineering of Pharmaceuticals

Crystal engineering strategies involving amine hydrochlorides can lead to the formation of cocrystals with altered physical properties compared to the original pharmaceutical compounds. For instance, cocrystals containing fluoxetine hydrochloride demonstrate different dissolution rates, which is significant for drug delivery and formulation (Childs et al., 2004).

Aniline Degradation by Bacteria

Delftia sp. AN3, a bacterium capable of using aniline or acetanilide as sole carbon, nitrogen, and energy sources, plays an important role in wastewater treatment. It can degrade aniline, a chemical used in various industrial applications, thus contributing to environmental cleanup efforts (Liu et al., 2002).

Safety and Hazards

3-Butoxyaniline hydrochloride is associated with certain safety hazards. It has been classified under the GHS07 hazard pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-butoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-2-3-7-12-10-6-4-5-9(11)8-10;/h4-6,8H,2-3,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQFMILTYTWOSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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